5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid
Overview
Description
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that features a thiadiazole ring substituted with a chlorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .
Mode of Action
The compound interacts with its target, hGOX, by binding to the active site of the enzyme . The inhibitor heteroatoms of the compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . In addition, the chlorophenyl substituent of the compound is surrounded by nonconserved hydrophobic residues .
Biochemical Pathways
The compound affects the pathway leading to the production of glyoxylate, a metabolite generated by hGOX at the expense of oxygen . When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys .
Result of Action
The binding of the compound to hGOX inhibits the enzyme’s activity, thereby affecting the production of glyoxylate . This could potentially prevent the formation of insoluble calcium deposits in the kidneys caused by the accumulation of oxalate .
Biochemical Analysis
Biochemical Properties
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with human glycolate oxidase, a peroxisomal flavoenzyme involved in the metabolism of glycolate. The compound binds to the active site of glycolate oxidase, inhibiting its activity and thereby affecting the production of glyoxylate . This interaction is crucial for understanding the compound’s potential therapeutic applications, especially in conditions where glycolate oxidase activity is dysregulated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glycolate oxidase by this compound can lead to altered levels of glyoxylate and oxalate, impacting cellular metabolism and potentially leading to the formation of insoluble calcium oxalate deposits . Additionally, the compound’s interaction with other cellular proteins and enzymes can further influence gene expression and signaling pathways, contributing to its overall cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of glycolate oxidase, forming a stable complex that prevents the enzyme from catalyzing the oxidation of glycolate to glyoxylate . This binding interaction involves several key residues within the active site, highlighting the specificity of the compound for glycolate oxidase. Additionally, the presence of the chlorophenyl group enhances the compound’s binding affinity through hydrophobic interactions with nonconserved residues surrounding the active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound’s inhibitory effects on glycolate oxidase persist, although the extent of inhibition may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits glycolate oxidase without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to adverse effects such as renal damage and impaired metabolic function . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing toxicity . These findings underscore the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glycolate oxidase. By inhibiting this enzyme, the compound affects the metabolism of glycolate and glyoxylate, leading to altered levels of these metabolites . This inhibition can also impact downstream metabolic pathways, including the formation of oxalate and its subsequent effects on calcium oxalate deposition . Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic processes, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, the compound can interact with various binding proteins that influence its localization and accumulation . These interactions are crucial for the compound’s bioavailability and overall efficacy in biochemical reactions and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the peroxisomes, where it exerts its inhibitory effects on glycolate oxidase . The compound’s targeting to peroxisomes is facilitated by specific post-translational modifications and targeting signals that direct it to this organelle . Within the peroxisomes, the compound can effectively inhibit glycolate oxidase, leading to the observed biochemical and cellular effects . Additionally, the compound may localize to other subcellular compartments, depending on its interactions with various cellular proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzenethiol.
Formation of Thiadiazole Ring: The thiol group reacts with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Carboxylation: The resulting thiadiazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, it has been shown to inhibit glycolate oxidase, an enzyme involved in photorespiration in plants .
Medicine
In medicinal chemistry, derivatives of this compound have been explored for their antiviral and antibacterial properties . These derivatives can potentially be developed into new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable, functionalized structures.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenyl)sulfanyl]-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar thiadiazole ring structure but differs in the position and type of substituents.
5-[(4-Chlorophenyl)sulfanyl]-1,2,4-triazole-3-carboxylic acid: Another heterocyclic compound with a similar chlorophenyl group but a different ring system.
Uniqueness
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S2/c10-5-1-3-6(4-2-5)15-9-7(8(13)14)11-12-16-9/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYKFFAREALEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377259 | |
Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-78-4 | |
Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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